molecular formula C8H8FNO5S B1422536 (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride CAS No. 1251924-42-1

(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride

Cat. No.: B1422536
CAS No.: 1251924-42-1
M. Wt: 249.22 g/mol
InChI Key: VNLNWBAJFFMVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C8H8FNO5S and a molecular weight of 249.22 g/mol. This compound is commonly used in scientific research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride typically involves the reaction of 4-methoxy-3-nitrobenzene with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and efficiency .

Chemical Reactions Analysis

(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl fluoride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride is widely used in scientific research, including:

    Biology: It is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Research into potential pharmaceutical applications, including the development of enzyme inhibitors for therapeutic use.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action

Properties

IUPAC Name

(4-methoxy-3-nitrophenyl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO5S/c1-15-8-3-2-6(5-16(9,13)14)4-7(8)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLNWBAJFFMVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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